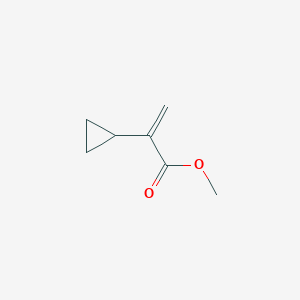

Methyl 2-cyclopropylacrylate

概要

説明

It is a colorless liquid that is soluble in organic solvents such as alcohols, ethers, and esters, but insoluble in water . This compound is used in various chemical reactions and has applications in multiple fields, including polymer chemistry and pharmaceuticals.

準備方法

Synthetic Routes and Reaction Conditions

Methyl 2-cyclopropylacrylate can be synthesized through several methods. One common method involves the esterification of cyclopropylacrylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluene sulfonic acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of methyl cyclopropylacrylate often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as distillation to purify the final product and remove any unreacted starting materials or by-products .

化学反応の分析

Radical Polymerization

Methyl 2-cyclopropylacrylate undergoes radical polymerization under free radical initiation, analogous to methacrylates but with reduced polymerization shrinkage.

-

Mechanism : Initiated by azo compounds (e.g., azobisisobutyronitrile) or peroxides, the reaction involves chain-growth polymerization. The cyclopropyl ring’s strain enhances reactivity, enabling cross-linking while minimizing shrinkage .

-

Advantages :

-

Conditions :

Table 1: Radical Polymerization of this compound

| Parameter | Details | Reference |

|---|---|---|

| Initiator | Azo compounds, peroxides | |

| Shrinkage | Minimal (< methacrylates) | |

| Applications | Dental cements, composites |

Copolymerization with Methacrylates

This compound copolymerizes with methacrylates (e.g., methyl methacrylate) to modulate polymer properties.

Table 2: Copolymerization with Methacrylates

| Monomer Pair | Resulting Polymer Properties | Reference |

|---|---|---|

| MMA + Cyclopropyl acrylate | Reduced shrinkage, tunable strength |

Substitution and Functionalization

The cyclopropyl group and ester moiety enable substitution reactions :

-

Nucleophilic Attack : The strain in the cyclopropyl ring allows ring-opening or substitution under specific conditions .

-

Electrophilic Substitution : Possible at the acrylate α-carbon, though less common due to steric hindrance .

Analytical Data

Key analytical techniques for reaction characterization include:

-

HRMS : Verifies molecular formulas (e.g., calcd for C19H19N2O2[M+H]+: 307.1441) .

-

Column Chromatography : Purifies reaction products (e.g., silica gel with petroleum ether/ethyl acetate) .

Table 4: Analytical Data for Reaction Products

| Technique | Key Findings | Reference |

|---|---|---|

| HRMS | Confirms molecular weight (e.g., 307.1441 vs. 307.1442) | |

| NMR | Assigns Z configuration via coupling constants (e.g., 7.1 Hz for J values) |

科学的研究の応用

Methyl 2-cyclopropylacrylate has a wide range of applications in scientific research:

Polymer Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers, which have applications in coatings, adhesives, and sealants.

Pharmaceuticals: This compound is used as an intermediate in the synthesis of pharmaceutical agents, particularly those with cyclopropyl groups that enhance biological activity.

Material Science: This compound is employed in the development of advanced materials with specific properties such as high strength and flexibility.

作用機序

The mechanism of action of methyl cyclopropylacrylate involves its ability to undergo polymerization and form cross-linked networks. The ester group in the compound can participate in various chemical reactions, leading to the formation of polymers with unique properties. The cyclopropyl group provides rigidity and stability to the polymer structure, enhancing its mechanical properties .

類似化合物との比較

Similar Compounds

Methyl methacrylate: A widely used monomer in the production of poly(methyl methacrylate) (PMMA), known for its transparency and weather resistance.

Ethyl acrylate: Another acrylate ester used in the production of polymers and copolymers with applications in adhesives and coatings.

Uniqueness

Methyl 2-cyclopropylacrylate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties to the resulting polymers. This makes it particularly valuable in applications requiring high strength and rigidity .

特性

分子式 |

C7H10O2 |

|---|---|

分子量 |

126.15 g/mol |

IUPAC名 |

methyl 2-cyclopropylprop-2-enoate |

InChI |

InChI=1S/C7H10O2/c1-5(6-3-4-6)7(8)9-2/h6H,1,3-4H2,2H3 |

InChIキー |

XRGJLCRYJCFDQC-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C(=C)C1CC1 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。